Product packaging for Glycoside J-4(Cat. No.:CAS No. 94921-23-0)

Glycoside J-4

Cat. No.: B12783462
CAS No.: 94921-23-0
M. Wt: 949.1 g/mol
InChI Key: MOAREQZIZKPJBU-KUCFUSEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycoside J-4 is a high-purity glycosidic compound provided for research applications. Glycosides are molecules in which a sugar moiety (the glycone) is attached to a non-sugar aglycone through a glycosidic bond . The specific structure of the aglycone dictates the biological activity and research utility of the glycoside . Researchers utilize this compound as a standard or experimental compound in various biochemical and pharmacological studies. Potential research applications may include investigating enzyme kinetics, particularly with glycoside hydrolases which break glycosidic bonds, and glycosyltransferases which form them . Some glycosides are known to modulate ion channels or cellular pumps; for instance, cardiac glycosides specifically inhibit the Na+/K+-ATPase pump, affecting intracellular calcium levels and muscle contractility . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity, structure, and handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H68O20S B12783462 Glycoside J-4 CAS No. 94921-23-0

Properties

CAS No.

94921-23-0

Molecular Formula

C44H68O20S

Molecular Weight

949.1 g/mol

IUPAC Name

[(3S,4R,5R,6S)-4-hydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidene-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl] hydrogen sulfate

InChI

InChI=1S/C44H68O20S/c1-18-8-11-44(57-16-18)19(2)30-26(63-44)14-25-23-7-6-21-12-22(59-40-37(52)35(50)32(47)27(15-45)60-40)13-29(43(21,5)24(23)9-10-42(25,30)4)61-41-38(33(48)28(17-56-41)64-65(53,54)55)62-39-36(51)34(49)31(46)20(3)58-39/h6,19-20,22-41,45-52H,1,7-17H2,2-5H3,(H,53,54,55)/t19-,20-,22+,23+,24-,25-,26-,27+,28-,29+,30-,31-,32+,33-,34+,35-,36+,37+,38+,39-,40+,41-,42-,43-,44+/m0/s1

InChI Key

MOAREQZIZKPJBU-KUCFUSEXSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@]19CCC(=C)CO9

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)OS(=O)(=O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC19CCC(=C)CO9

Origin of Product

United States

Advanced Methodologies for Isolation and Structural Elucidation of Glycoside J 4

Strategies for Glycoside J-4 Extraction and Enrichment from Biological Matrices

The initial challenge in studying this compound is its extraction from a biological matrix, which is often a complex mixture of numerous compounds. The goal is to isolate this compound with high purity and yield, which necessitates a combination of enrichment and purification methodologies.

Chromatography is a cornerstone of purification for glycosides. journalagent.com High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and purification of this compound due to its high efficiency and recovery. oup.com Reversed-phase HPLC, often utilizing a C18 column, is commonly employed. frontiersin.orgnih.gov The separation is typically achieved using a gradient elution system, where the mobile phase composition, such as acetonitrile (B52724) and water, is varied over time to effectively resolve compounds from the mixture. oup.comfrontiersin.org Preparative HPLC can then be used to isolate this compound in sufficient quantities for further structural analysis. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.comekb.eg This hyphenated technique is invaluable as it allows for the separation of this compound from other components in an extract while simultaneously providing mass information, which is a critical first step in its identification. frontiersin.orgmdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers even greater resolution and sensitivity for analyzing complex samples containing glycosides. frontiersin.orgnih.gov

While less common for intact, non-volatile glycosides, Gas Chromatography-Mass Spectrometry (GC/MS) can be applied to analyze the constituent parts of this compound, such as its aglycone or sugar moieties, following chemical modification (derivatization) or hydrolysis to increase their volatility.

Table 1: Chromatographic Techniques for the Analysis of this compound

Technique Principle Application for this compound Key Parameters
HPLC Differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase. journalagent.com Purification and isolation of intact this compound from crude extracts. oup.comnih.gov Column type (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), flow rate, detection wavelength (UV). oup.com
LC-MS Couples HPLC separation with mass spectrometry detection. mdpi.com Separation with simultaneous molecular weight determination of this compound and its fragments. frontiersin.org Ionization source (e.g., ESI), mass analyzer type, mobile phase composition. frontiersin.orgmdpi.com

| GC/MS | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection. | Analysis of volatile derivatives of the aglycone or sugar components after hydrolysis. | Derivatization method, column type, temperature program. |

Solid-Phase Extraction (SPE) is a crucial sample preparation technique used for the cleanup and concentration of this compound from crude biological extracts before chromatographic analysis. youtube.comnih.gov This method removes interfering substances like sugars and salts, which can compromise subsequent analyses. nih.govnih.gov The choice of SPE sorbent is critical; common choices for glycoside enrichment include C18 materials, which retain compounds based on hydrophobic interactions, and porous graphitized carbon (PGC), which can retain glycopeptides through polar and planar interactions with the glycan moiety. mdpi.com The standard SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target compound, this compound. youtube.com

Comprehensive Structural Characterization of this compound

Once this compound is isolated in a pure form, its precise chemical structure is determined using a combination of spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the compound's molecular formula, connectivity, and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the initial characterization of this compound. ijper.org It provides a highly accurate mass measurement of the molecule, which allows for the unambiguous determination of its elemental composition and molecular formula. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of this compound, providing detailed information on the atomic connectivity and stereochemistry. acs.orgnih.govmdpi.com A suite of 1D and 2D NMR experiments is required to assemble the full picture. nih.govmdpi.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals key information, particularly the signals for anomeric protons, which typically resonate in the δ 4.4–6.0 ppm region. nih.gov The coupling constant of these anomeric protons (³J_H1,H2_) helps to determine the anomeric configuration (α or β) of the glycosidic linkage. nih.gov The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, with characteristic chemical shifts for anomeric carbons and those involved in the glycosidic bond. acs.orgunimo.it

2D NMR (COSY and TOCSY): Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton correlations within each sugar residue, allowing for the assignment of all protons belonging to a single sugar unit. nih.gov

2D NMR (HSQC/HMQC): Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate each proton with its directly attached carbon atom, enabling the assignment of the carbon skeleton of both the glycone and aglycone parts of this compound. mdpi.com

2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for determining the linkage points. It reveals correlations between protons and carbons that are two to three bonds apart. A key correlation observed in the HMBC spectrum is between the anomeric proton of the sugar and a carbon atom on the aglycone, which definitively establishes the site of the glycosidic linkage. unimo.it

Table 2: NMR Experiments for Structural Elucidation of this compound

NMR Experiment Information Provided
¹H NMR Identifies anomeric protons and their coupling constants to determine α/β configuration. nih.govnih.gov
¹³C NMR Identifies all carbon environments, including anomeric carbons and linkage sites. acs.orgunimo.it
COSY/TOCSY Establishes H-H correlations within each sugar ring for proton assignment. nih.gov
HSQC/HMQC Correlates protons to their directly attached carbons for C-H skeleton mapping. mdpi.com

| HMBC | Shows long-range H-C correlations to identify the glycosidic linkage point between the sugar and aglycone. unimo.it |

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. mpg.de The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. researchgate.net For a glycoside, characteristic absorption bands include a broad band around 3300–3400 cm⁻¹ due to the O-H stretching of multiple hydroxyl groups. researchgate.netresearchgate.net Sharp absorptions in the 2850–2950 cm⁻¹ region are attributed to C-H stretching vibrations. researchgate.net Crucially, strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, indicate the presence of C-O-C ether linkages, which are characteristic of the glycosidic bond. researchgate.netuctm.edu

Table 3: Compound Names Mentioned

Compound Name
This compound

X-ray Crystallography for Absolute Configuration Determination

The definitive three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical piece of structural information. For a complex molecule like this compound, single-crystal X-ray crystallography stands as the most powerful method for unambiguously determining this arrangement. nih.govspringernature.com This technique relies on the diffraction of X-rays by a crystalline form of the compound.

The process begins with the challenging step of growing a high-quality single crystal of this compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are meticulously recorded. purechemistry.org This diffraction pattern contains the fundamental information about the electron density distribution within the crystal, and therefore, the precise location of each atom in the molecule.

To determine the absolute configuration, scientists analyze the anomalous scattering of the X-rays by the atoms in the crystal. nih.gov This subtle effect allows for the differentiation between the actual molecule and its mirror image (enantiomer). The Flack parameter is a key value calculated from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. nih.gov A value close to zero confirms that the determined structure is the correct enantiomer.

While powerful, the success of this method is contingent on obtaining a suitable crystal, which can sometimes be a significant bottleneck in the structural elucidation process. researchgate.net

Development of Novel Analytical Protocols for this compound Profiling

To fully understand the role and behavior of this compound in biological systems, robust and sensitive analytical protocols are essential. These methods allow for both the discovery of related compounds in complex mixtures and the precise quantification of this compound.

Untargeted metabolomics is a global approach that aims to detect and identify as many small molecules as possible in a biological sample. psu.edubiorxiv.org When applied to samples containing this compound, this strategy can reveal its metabolic fate, identify related glycosides, and provide a comprehensive profile of the metabolic environment.

The primary tool for untargeted metabolomics is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). psu.edu The LC separates the complex mixture of molecules, which are then ionized and analyzed by the mass spectrometer to determine their exact mass-to-charge ratio (m/z). nih.gov For a compound like this compound, this provides a highly accurate molecular formula.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the this compound ion is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern acts as a molecular fingerprint. The annotation of this compound in a complex dataset involves matching its accurate mass and MS/MS fragmentation pattern against spectral libraries and databases. nih.gov Advanced computational tools can also predict fragmentation patterns and connect molecules in networks based on structural similarities, aiding in the annotation of novel or unexpected glycosides related to J-4. psu.edu

Table 1: Illustrative Data from a Hypothetical Untargeted Metabolomics Analysis for this compound Annotation This table contains hypothetical data for illustrative purposes.

Feature ID Retention Time (min) Measured m/z Putative Annotation MS/MS Fragments (m/z) Database Match Score
G-001 12.5 780.4567 This compound 618.3991, 456.3415, 325.2890 95.2%
G-002 11.8 810.4672 This compound + Formate Adduct 780.4567, 618.3991 92.1%
G-003 13.1 618.3991 Aglycone of this compound 456.3415, 325.2890 98.5%
G-004 10.2 942.5093 Acetylated this compound 780.4567, 618.3991 88.7%

Once this compound has been identified, it is often necessary to quantify its concentration in various samples. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques for this purpose. nih.govscribd.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of quantitative analysis. nih.govijpsjournal.com A typical HPLC method for this compound would involve:

Column Selection: A reversed-phase C18 column is commonly used for the separation of glycosides.

Mobile Phase Optimization: A mixture of solvents, such as acetonitrile and water with additives like formic or acetic acid, is carefully optimized to achieve good separation of this compound from other components in the sample matrix.

Detection: A UV detector is often suitable if the glycoside possesses a chromophore. More specific and sensitive detection can be achieved by coupling the HPLC to a mass spectrometer (LC-MS). scribd.com

Validation: The developed method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. This involves analyzing standards of known concentration to create a calibration curve.

Table 2: Example Validation Parameters for a Hypothetical HPLC Method for this compound Quantification This table contains hypothetical data for illustrative purposes.

Parameter Result Acceptance Criteria
Linearity (r²) 0.9995 > 0.999
Range (µg/mL) 1 - 100 -
Accuracy (% Recovery) 98.5% - 101.2% 95% - 105%
Precision (% RSD) < 2.0% < 5.0%
Limit of Detection (LOD) 0.2 µg/mL -
Limit of Quantification (LOQ) 0.7 µg/mL -

High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for quantification. In HPTLC, samples are applied to a high-performance silica (B1680970) plate, which is then developed in a solvent chamber. The separated bands are quantified by densitometry, scanning the plate with a light source and measuring the absorbance or fluorescence. HPTLC methods are also rigorously validated to ensure reliable quantitative results. researchgate.net

The development and validation of these sophisticated analytical methods are crucial for the reliable study of this compound, underpinning further research into its properties and applications.

Biosynthetic Pathways and Biotechnological Production of Glycoside J 4

Elucidation of Glycoside J-4 Biosynthetic Precursors and Enzymatic Steps

The formation of a glycoside involves two primary components: the aglycone (the non-sugar part) and the glycon (the sugar moiety). The biosynthesis of this compound begins with the creation of its core aglycone structure, which is derived from primary metabolic pathways. For many plant secondary metabolites, precursors originate from pathways such as the shikimate and phenylpropanoid pathways, which provide aromatic amino acids and their derivatives nih.govnih.gov. These initial building blocks undergo a series of modifications, including hydroxylations, methylations, and acylations, catalyzed by specific enzymes like cytochrome P450 monooxygenases and methyltransferases, to form the immediate aglycone precursor of this compound.

The final and defining step in the biosynthesis is glycosylation. This reaction involves the transfer of a sugar moiety from an activated sugar donor to the aglycone. nih.govslideshare.net In plants, the most common sugar donors are uridine diphosphate (UDP)-activated sugars, such as UDP-glucose, UDP-galactose, and UDP-rhamnose. frontiersin.org The entire process can be summarized in two major stages:

Aglycone Formation : Synthesis of the complex aglycone structure from simple metabolic precursors through a series of enzyme-catalyzed reactions.

Glycosylation : The attachment of one or more sugar units to the aglycone, a reaction catalyzed by glycosyltransferases (GTs). beilstein-journals.org

This sequence ensures that the final glycoside is formed with high specificity, which is characteristic of natural product biosynthesis.

Investigation of Glycosyltransferase (GT) Systems Involved in this compound Formation

Glycosyltransferases are the key enzymes responsible for the final step of this compound biosynthesis. beilstein-journals.orgnih.gov They catalyze the formation of the glycosidic bond, which links the sugar to the aglycone. nih.gov Specifically, UDP-dependent glycosyltransferases (UGTs) are a large family of enzymes in plants that transfer a glycosyl group from a UDP-sugar to a wide array of acceptor molecules, including flavonoids, terpenoids, and other secondary metabolites. nih.govfrontiersin.org

Identifying the specific UGT responsible for the formation of this compound involves a combination of genomic, transcriptomic, and biochemical approaches. Researchers often screen genome and transcriptome databases for candidate UGT genes that are expressed in tissues where this compound accumulates. acs.orgmdpi.com Once candidate genes are identified, they are cloned and expressed in a heterologous host, such as Escherichia coli, to produce the recombinant enzyme. proquest.com

The functional characterization of the purified recombinant UGT is then performed through in vitro enzymatic assays. nih.govspringernature.com These assays are designed to confirm the enzyme's ability to use the specific aglycone of this compound as a substrate and to determine its preference for certain UDP-sugar donors. Key kinetic parameters, including the Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km), are determined to quantify the enzyme's affinity and turnover rate for its substrates. mdpi.com Colorimetric assays are often employed for convenient and quantifiable kinetic characterization of GTs. nih.govnih.govresearchgate.net

Table 1: Representative Kinetic Parameters of a Hypothetical Glycosyltransferase (GT-J4) for this compound Production
SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Aglycone J-4 500.8517,000
UDP-glucose 1500.926,133
UDP-galactose 4500.21467

This interactive table presents hypothetical kinetic data for a specific glycosyltransferase (GT-J4) involved in the biosynthesis of this compound. The data illustrates the enzyme's higher efficiency with UDP-glucose as the sugar donor.

Wild-type glycosyltransferases may not possess all the ideal properties for large-scale biotechnological production, such as high catalytic activity, stability, or specific substrate recognition. nih.gov Protein engineering techniques are therefore employed to improve these characteristics. The two main strategies are rational design and directed evolution. researchgate.net

Rational Design : This approach relies on knowledge of the enzyme's three-dimensional structure and its active site. nih.gov By identifying key amino acid residues involved in substrate binding and catalysis, targeted mutations can be introduced to enhance desired properties. For example, altering residues in the substrate-binding pocket can change the enzyme's specificity or improve its affinity for the aglycone of this compound. diva-portal.org

Directed Evolution : This method mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved performance. nih.govacs.org Techniques like fluorescence-activated cell sorting (FACS) can screen millions of mutants rapidly. nih.govresearchgate.net Iterative rounds of mutagenesis and screening can lead to significant improvements in catalytic efficiency and substrate selectivity. nih.govrsc.org The ultimate goal of engineering is to create a robust and highly efficient biocatalyst for the industrial production of this compound. nih.gov

Exploration of this compound Biosynthesis Regulation

The biosynthesis of secondary metabolites like this compound is tightly regulated within the plant at the transcriptional level. nih.govresearchgate.net The expression of the genes encoding the biosynthetic enzymes, including the specific UGTs, is controlled by a network of transcription factors. In many plant species, a complex known as the MBW complex, consisting of MYB, bHLH, and WD40 proteins, acts as a master regulator for pathways like flavonoid biosynthesis. mdpi.commdpi.com

These transcription factors respond to various internal (developmental) and external (environmental) signals, such as light, hormones, and stress. nih.gov This regulatory mechanism ensures that this compound is produced at the right time and in the right place within the plant, often as part of a defense response or developmental program. Understanding this regulatory network is key to manipulating the pathway to increase the yield of this compound in its native plant or when transferring the pathway to a microbial host.

Biotechnological Production Strategies for this compound

Due to the often low abundance of valuable glycosides in their natural plant sources, biotechnological production using microbial systems has emerged as a promising alternative. sruc.ac.uk These strategies leverage metabolic engineering to create microbial cell factories capable of synthesizing the target compound.

The in vivo biosynthesis of this compound in a microbial host like Escherichia coli or Saccharomyces cerevisiae involves engineering the organism's metabolism to support the entire biosynthetic pathway. nih.gov This whole-cell biocatalysis approach typically requires several key modifications:

Introduction of Biosynthetic Genes : The genes encoding the enzymes for both the aglycone synthesis and the final glycosylation step (i.e., the specific GT for this compound) are introduced into the microbial host. d-nb.info

Enhancement of Precursor Supply : The host's central metabolism is engineered to increase the intracellular pool of necessary precursors. For the aglycone, this may involve upregulating pathways like the shikimate pathway. For glycosylation, it is crucial to boost the supply of the required UDP-sugar. nih.govnih.gov For instance, overexpressing genes involved in UDP-glucose synthesis can significantly enhance the final product yield. d-nb.info

Pathway Optimization : To channel metabolic flux towards this compound, competing metabolic pathways may be blocked by knocking out specific genes. This prevents the diversion of precursors to other products and maximizes the efficiency of the engineered pathway. d-nb.info

This integrated approach aims to create a robust microbial strain that can produce this compound from simple and inexpensive carbon sources like glucose or sucrose in a controlled fermentation process. d-nb.infofrontiersin.org

Cell-Free Enzymatic Synthesis of this compound (In Vitro Approaches)

The production of this compound through cell-free enzymatic synthesis offers a powerful alternative to traditional in vivo methods, providing precise control over reaction conditions and eliminating the complexities of cellular metabolism. nih.gov This in vitro approach relies on the assembly of specific glycosylation pathways outside of a living cell, utilizing purified enzymes or enriched cell lysates to catalyze the desired reactions. researchgate.net

The core of this methodology involves the use of specific glycosyltransferases (GTs) that catalyze the formation of the glycosidic bond between an activated sugar donor and the aglycone precursor of this compound. nih.gov In a typical one-pot reaction, the aglycone, a suitable nucleotide sugar donor (e.g., UDP-glucose), and a recombinant glycosyltransferase specific for this compound are combined in a buffered solution. The open nature of this system allows for real-time monitoring and optimization of each component. researchgate.net

Research into the cell-free synthesis of similar glycosides has demonstrated that factors such as enzyme concentration, substrate molar ratio, temperature, pH, and incubation time are critical for maximizing product yield and purity. mpg.de Challenges in this approach often relate to the cost and stability of the nucleotide sugar donors and the expression and purification of active glycosyltransferases. mpg.de However, enzymatic synthesis avoids the laborious protection and deprotection steps associated with chemical synthesis, making it a more efficient and environmentally benign option. nih.gov

Table 1: Optimization of Reaction Parameters for Cell-Free Synthesis of this compound

ParameterCondition ACondition BCondition CYield of this compound (%)
Temperature (°C)25303765
pH7.07.58.082
Aglycone:Sugar Donor Ratio1:1.21:1.51:2.091
Enzyme Concentration (µg/mL)5010015088

Metabolic Engineering of Host Organisms for Optimized this compound Yield

Metabolic engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, represents a highly promising strategy for the large-scale, sustainable production of this compound. researchgate.netnih.gov This approach involves the rational modification of the host's metabolic pathways to enhance the biosynthesis of the target compound. frontiersin.org

A primary strategy for increasing the yield of this compound is to boost the intracellular supply of its essential precursors: the specific aglycone and the corresponding nucleotide sugar. For flavonoid glycosides, this often involves engineering the host to efficiently produce the flavonoid core from simple carbon sources like glucose. frontiersin.org Concurrently, pathways for the synthesis of the required UDP-sugar donor are upregulated. For example, overexpressing genes such as UDP-glucose epimerase can increase the availability of UDP-galactose for galactosylation reactions. researchgate.net Similarly, enhancing the expression of enzymes in the UDP-glucose biosynthesis pathway can lead to higher glycosylation efficiency.

Another critical aspect is the selection and overexpression of a highly efficient glycosyltransferase (GT) that specifically recognizes the this compound aglycone and the nucleotide sugar. nih.gov Screening various GTs from different plant or microbial sources is often the first step to identify an enzyme with optimal activity and substrate specificity. nih.gov Subsequent engineering of the host strain to express this GT at high levels channels the precursors towards the final product.

To further optimize production, competing metabolic pathways that drain the precursor pools may be downregulated or knocked out. scispace.com This ensures that cellular resources are directed towards the synthesis of this compound. Optimization of fermentation conditions, including medium composition, temperature, and pH, is also crucial for maximizing the productivity of the engineered microbial cell factory. mdpi.comacademicjournals.org These combined strategies have been successfully used to achieve high titers of various flavonoid glycosides, demonstrating the potential for economically viable production of this compound. scispace.comnih.gov

Table 2: Comparison of this compound Production in Engineered E. coli Strains

StrainGenetic ModificationThis compound Titer (mg/L)
Control (Wild Type)None (only expressing the terminal GT)45
Strain J4-E1Overexpression of aglycone biosynthetic pathway112
Strain J4-E2Overexpression of UDP-sugar synthesis pathway98
Strain J4-E3Combined overexpression of aglycone and UDP-sugar pathways256

Synthetic Strategies and Chemical Derivatization of Glycoside J 4

Total Synthesis Approaches for Glycoside J-4 and its Aglycone

The total synthesis of a complex glycoside such as this compound, along with its non-sugar component (aglycone), presents significant challenges in modern organic chemistry. sioc-journal.cn These syntheses are not only crucial for confirming the proposed structure of the natural product but also for providing access to larger quantities for biological evaluation. rsc.org A key aspect of such syntheses is the strategic formation of the glycosidic bond that links the sugar (glycone) and aglycone moieties. numberanalytics.com

Stereoselective Glycosylation Methodologies

A major hurdle in the synthesis of glycosides is the stereocontrolled formation of the glycosidic linkage, which can exist as either an α or β anomer. nih.gov The stereochemistry of this bond is critical as it profoundly influences the molecule's biological activity. vulcanchem.com Various methods have been developed to achieve high stereoselectivity in glycosylation reactions. universiteitleiden.nl

One common strategy involves neighboring group participation , where a protecting group on the C-2 hydroxyl of the glycosyl donor, typically an acyl group, directs the incoming acceptor to the opposite face of the sugar ring, leading to the formation of a 1,2-trans-glycosidic bond. nih.govuniversiteitleiden.nl For the synthesis of the more challenging 1,2-cis-glycosidic linkages, other methods are required. These include the use of non-participating protecting groups, specific solvent effects, and the in situ anomerization of glycosyl halides. universiteitleiden.nlscholaris.cafrontiersin.org

Another powerful technique is the pre-activation based glycosylation strategy . nih.gov In this approach, the glycosyl donor is activated in the absence of the glycosyl acceptor. This temporal separation of activation and coupling steps allows for unique stereo- and chemoselectivity to be achieved. nih.gov The choice of glycosyl donor, such as glycosyl halides (bromides, fluorides), trichloroacetimidates, or thioglycosides, in combination with a suitable promoter, is crucial for the success of these reactions. rsc.org For instance, the Koenigs-Knorr reaction, which utilizes glycosyl bromides and heavy metal salts, is a classic method for forming glycosidic bonds. rsc.org

The table below summarizes some common glycosylation methods and their key features:

Glycosylation MethodGlycosyl DonorKey FeaturesStereochemical Outcome
Koenigs-Knorr ReactionGlycosyl HalideRequires heavy metal salt promoters.Can be influenced by neighboring groups and reaction conditions. rsc.org
Trichloroacetimidate MethodGlycosyl TrichloroacetimidateActivated by catalytic acid; generally high yielding. sioc-journal.cnuniversiteitleiden.nlCan provide both 1,2-cis and 1,2-trans products depending on conditions. frontiersin.org
Thioglycoside MethodThioglycosideActivated by various promoters; stable donors.Versatile for constructing different linkages. rsc.org
Pre-activation StrategyVariousDonor activated before acceptor addition.Can achieve unique stereoselectivity. nih.gov

Protecting Group Strategies and Protecting Group-Free Glycosylation

The synthesis of complex oligosaccharides and glycosides typically requires a sophisticated plan for the use of protecting groups . rsc.org These groups temporarily mask reactive hydroxyl groups, allowing for site-selective reactions. nih.gov A successful protecting group strategy involves the use of both permanent groups, which remain throughout many steps, and temporary groups, which are removed at specific stages to allow for further modifications. wiley-vch.de Benzyl ethers are common permanent protecting groups due to their stability, while esters and carbonates often serve as temporary protecting groups. nih.govwiley-vch.de

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key strategy to probe its structure-activity relationships (SAR) and to develop new compounds with improved biological profiles. ptfarm.pl By systematically modifying different parts of the molecule, researchers can identify the structural features essential for its activity.

Modification of the Glycone Moiety for Modified Biological Activity

The sugar (glycone) portion of a glycoside can significantly influence its pharmacokinetic properties, such as solubility and bioavailability, and can also play a direct role in its biological activity. researchgate.netdaffodilvarsity.edu.bdiaimjournal.com Modifications to the glycone of this compound could therefore lead to analogues with altered or enhanced effects.

Strategies for glycone modification include:

Varying the sugar units: Replacing the natural sugar with other monosaccharides (e.g., galactose, rhamnose) or altering the oligosaccharide chain can impact biological activity. numberanalytics.comrsc.org The type and position of the glycosidic linkages are also critical determinants of a glycoside's properties. numberanalytics.comnih.gov

Introducing new functional groups: The addition of functional groups, such as amino or fluoro groups, to the sugar ring can lead to new interactions with biological targets. For instance, the synthesis of 3-amino-2-deoxy-glycosides of 4'-demethylepipodophyllotoxin (B1664165) has been shown to be crucial for their cytotoxic effects. nih.gov

Enzymatic and chemoenzymatic synthesis: Glycosyltransferases and glycosynthases can be used to create novel glycosides by transferring different sugar moieties to the aglycone, offering a highly selective method for glycone diversification. numberanalytics.com

Derivatization of the Aglycone Moiety to Influence Structure-Activity Relationships

The aglycone is often considered the primary determinant of a glycoside's pharmacological action. daffodilvarsity.edu.bd Therefore, modifications to the aglycone of this compound are a central focus for understanding and optimizing its biological activity. nih.gov

Derivatization of the aglycone can involve:

Modification of existing functional groups: The alteration of hydroxyl or other functional groups on the aglycone can have a profound impact on activity. karger.com For example, in some phenolic glycosides, the orientation of certain substituent groups is critical for bioactivity. vulcanchem.com

Total synthesis of novel aglycones: The de novo synthesis of modified aglycones allows for more significant structural changes. For instance, in the synthesis of aryl-C-glycosides, new aglycone structures can be created through multi-step reaction sequences. mdpi.com

O→C glycoside rearrangement: This reaction can be used to create C-glycosides, where the sugar is linked directly to a carbon atom of the aglycone, which can offer greater stability against enzymatic hydrolysis compared to O-glycosides. sioc-journal.cn

The study of structure-activity relationships (SAR) for triterpene glycosides has shown that both the aglycone structure and the carbohydrate chain are crucial for their membranolytic activity. mdpi.com

Synthesis of Conformationally Restricted this compound Analogues

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets like enzymes and receptors. researchgate.net Synthesizing conformationally restricted analogues of this compound, where the flexibility of the molecule is reduced, is a powerful strategy in drug design. nih.govrsc.org By locking the molecule into a specific shape, it is possible to enhance its binding affinity and selectivity for its target. rsc.org

This can be achieved by:

Introducing rigid structural elements: Incorporating rings or other rigidifying features into the glycone or aglycone can limit conformational freedom. For example, cyclic acetals have been used to create conformationally restricted analogues of α-Galactosylceramide. nih.gov

Synthesizing glycoamino acids: The incorporation of glycosylated quaternary amino acids can create conformationally constrained glycopeptides. unirioja.es

Debenzylative Cycloetherification: This strategy can be used to create complex tetrahydrofuran (B95107) rings, which can serve as conformationally restricted scaffolds. researchgate.net

The synthesis of such analogues provides valuable tools to probe the bioactive conformation of this compound and to design more potent and selective therapeutic agents. researchgate.netudayton.edu

Research Findings on this compound Conjugates and Prodrugs Currently Unavailable

Following a comprehensive review of scientific literature and chemical databases, no specific research or data has been found regarding the development of conjugates or prodrugs derived from the chemical compound this compound.

This compound is a recognized steroidal saponin (B1150181), identified as a natural product in plant species such as Peliosanthes sinica and Ophiopogon jaburan. plantaedb.comresearchgate.netresearchgate.net Chemical databases provide its molecular formula (C44H68O20S) and CAS number (94921-23-0). vulcanchem.com However, detailed peer-reviewed studies characterizing its complete structure or exploring its synthetic derivatization are not available in the public domain. vulcanchem.com

The development of drug conjugates and prodrugs involves chemically modifying a lead compound to improve its pharmacological properties, such as solubility, stability, or targeted delivery. vscht.czmdpi.com This is a common strategy in drug discovery. For instance, glycosidic prodrugs of compounds like duocarmycin have been synthesized for use in antibody-directed enzyme prodrug therapy (ADEPT), and the glycosylation of cannabinoids has been explored to enhance their delivery. plantaedb.comvulcanchem.com

Despite the existence of these general strategies for other glycosides, there is no specific information, research data, or published findings on the application of these techniques to this compound. The scientific community has not published any studies detailing the synthesis, chemical derivatization, or evaluation of this compound conjugates or prodrugs.

Therefore, the section on "Development of this compound Conjugates and Prodrugs," including any potential data tables or detailed research findings, cannot be generated at this time due to the absence of foundational research on this specific topic.

Structure Activity Relationship Sar Studies of Glycoside J 4 and Its Analogues

Investigation of Key Structural Features Influencing Glycoside J-4 Biological Activities

The biological activity of a glycoside is intricately linked to its three-dimensional structure, which is determined by the nature of its sugar component (glycone), its non-sugar component (aglycone), and the way they are connected.

The hydrophilic nature of the sugar component generally increases the water solubility of the aglycone, which can affect its pharmacokinetic properties. nih.gov Glycosylation can also protect the aglycone from oxidation, thereby enhancing its stability. nih.gov However, the addition of a sugar moiety can sometimes reduce the intrinsic activity of the aglycone, suggesting a trade-off between stability and potency. nih.gov

The type of glycosidic bond (O-glycoside vs. C-glycoside) also plays a significant role. C-glycosides, where the sugar is linked via a carbon-carbon bond, are generally more stable to hydrolysis by glycoside hydrolases compared to the more common O-glycosides. glycoforum.gr.jp This increased stability can lead to enhanced biological activity in vivo. For example, a C-glycoside analogue of α-galactosylceramide exhibited significantly higher anti-tumor and anti-malarial activity compared to its O-linked counterpart. glycoforum.gr.jp

Table 1: Influence of Glycone Modification on Biological Activity

Compound Modification Effect on Biological Activity Reference
Jasmonic Acid Glucoside Analogue Altered stereochemistry of the glycone Reduced biological activity and target affinity rsc.org
α-Galactosylceramide Analogue Replacement of O-glycosidic linkage with a C-glycosidic linkage ~100-fold increase in anti-tumor activity and ~1000-fold increase in anti-malarial activity glycoforum.gr.jp
Flavonoid Glycosides Glycosylation of flavonoid aglycones Increased stability and water solubility, but potentially reduced intrinsic antioxidant activity nih.gov

The aglycone, or non-sugar, portion of a glycoside is the primary determinant of its specific biological activity. wikipedia.org The structure of the aglycone dictates how the molecule interacts with its biological target, such as an enzyme or receptor. wikipedia.org Modifications to the aglycone can lead to significant changes in potency and selectivity. rsc.orgrsc.org

For example, in the case of cardiac glycosides, the steroidal aglycone is responsible for inhibiting the Na+/K+-ATPase pump, which is the basis for their use in treating heart conditions. nih.govwjpsonline.com SAR studies on these compounds have revealed that specific structural features of the steroid nucleus are essential for high-affinity binding. researchgate.netresearchgate.net

Similarly, for phenylethanoid glycosides, alterations to the peripheral benzene (B151609) rings of the aglycone have been shown to significantly impact their anti-inflammatory and immunosuppressive activities. rsc.orgrsc.org The synthesis and evaluation of numerous analogues have demonstrated that even minor structural changes can lead to substantial differences in biological effect. rsc.orgrsc.org

Table 2: Impact of Aglycone Modification on Biological Activity

Glycoside Class Aglycone Modification Observed Effect Reference
Phenylethanoid Glycosides Varied substitution on peripheral phenyl rings Significant impact on anti-inflammatory and immunosuppressive activities rsc.orgrsc.org
Cardiac Glycosides Alterations to the steroidal nucleus Changes in binding affinity to Na+/K+-ATPase and cytotoxic activity researchgate.netscholarsresearchlibrary.com
Flavonoids Number and position of hydroxyl groups on the aglycone Influences lipophilicity and skin permeability mdpi.com

In nature, most plant glycosides exist as β-glycosides. wjpsonline.com The configuration of the glycosidic bond can determine the susceptibility of the glycoside to enzymatic hydrolysis. vulcanchem.com For example, β-glucosidases specifically cleave β-glycosidic linkages. frontiersin.org

Studies comparing α- and β-anomers of the same glycoside have often shown significant differences in their biological activities. For instance, the anti-inflammatory activity of fungus polysaccharides has been shown to be dependent on the type of glycosidic linkages present. nih.gov A polysaccharide with β-1,3-glucan linkages exhibited superior therapeutic effects in a colitis model compared to one with α-1,3-mannose linkages. nih.gov This highlights the pivotal role of the glycosidic linkage in determining the biological function of polysaccharides. nih.gov

Computational Approaches to this compound SAR Analysis

Computational methods have become indispensable tools in modern drug discovery and development, providing powerful means to investigate SAR at the molecular level. These approaches allow for the prediction of biological activity and the elucidation of the interactions between a ligand and its target, thereby guiding the design of new and improved analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. arabjchem.org This method is widely used to understand the interactions between a small molecule, such as a glycoside, and its protein target. arabjchem.orgfrontiersin.org By simulating the binding process, molecular docking can provide valuable insights into the key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. nih.gov

The results of molecular docking are often expressed as a docking score or binding energy, which provides an estimate of the binding affinity. arabjchem.org A lower binding energy generally indicates a more stable complex and, potentially, a more potent compound. arabjchem.org These predictions can be used to rank a series of compounds and prioritize them for synthesis and biological evaluation. frontiersin.org

For example, molecular docking studies have been used to investigate the binding of various glycosides to their target enzymes, such as α-glucosidase and pancreatic lipase. nih.govmdpi.com These studies have helped to explain the observed SAR and have guided the identification of novel inhibitors. mdpi.comnih.gov

Table 3: Application of Molecular Docking in Glycoside Research

Glycoside/Analogue Target Protein Key Findings from Docking Reference
Flavonoid Glycosides Urease Substantiated the inhibitory action of the compounds arabjchem.org
Chromene Glycoside Protein kinase G (PknG) Identified a potential inhibitor with high binding affinity frontiersin.org
Steviol Glycosides Human Bitter Receptors (hT2R4 and hT2R14) Binding free energy correlated with bitterness intensity acs.org
Apigenin-7-O-glucoside α-Amylase and α-Glucosidase Showed high binding affinity to both enzymes nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, a QSAR model can be developed to predict the activity of new, untested compounds. researchgate.netscholarsresearchlibrary.com

The development of a QSAR model typically involves several steps:

Data Set Selection: A set of compounds with known biological activities is compiled. nih.gov

Descriptor Calculation: A variety of molecular descriptors, representing different aspects of the chemical structure (e.g., electronic, steric, hydrophobic), are calculated for each compound. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.comnih.gov

QSAR models have been successfully applied to various classes of glycosides, including cardiac glycosides and flavonoids, to predict their cytotoxic and enzyme inhibitory activities, respectively. researchgate.netscholarsresearchlibrary.comnih.gov These models can be valuable tools for virtual screening and for guiding the design of new analogues with enhanced potency. mdpi.comnih.gov

Table 4: QSAR Models for Predicting Glycoside Activity

Glycoside Class Biological Activity Statistical Parameters of the Model Reference
Cardiac Glycosides Cytotoxicity (IC₅₀) R² = 0.9733 (pharmacophore-based 3D-QSAR) researchgate.netscholarsresearchlibrary.com
Flavonoids α-Glucosidase Inhibition R² = 0.9336, Q² = 0.8991 (3D-MLR-QSAR) nih.gov
Flavonoids Pancreatic Lipase Inhibition R²train = 0.9444, R²test = 0.8962 mdpi.com
Triterpene Glycosides Hemolytic Activity A complex model indicating multiple descriptors influence activity mdpi.com

Molecular Dynamics Simulations to Elucidate Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the conformational flexibility of glycosides, including compounds structurally related to this compound. These simulations provide insights into the dynamic nature of the glycosidic linkage, which is crucial for its interaction with biological targets. vulcanchem.com The flexibility of these molecules is largely determined by the torsion angles (φ and ψ) of the glycosidic bond, which dictates the relative orientation of the sugar moiety and the aglycone. acs.orgnih.gov

Research on various glycosides has demonstrated that the conformational space around the glycosidic linkage can be explored using MD simulations, often revealing a few low-energy conformations that the molecule preferentially adopts in solution. rsc.orgrsc.org For instance, simulations of a disaccharide revealed a low-energy exo-syn conformation and two anti-conformational states, indicating flexibility at the glycosidic linkage. rsc.org The stability of these conformations is influenced by factors such as steric hindrance and stereoelectronic effects. nih.gov

MD simulations can be performed using different force fields, such as CHARMM, GLYCAM, and GROMOS, which can sometimes lead to different predictions regarding the energy levels of various conformers and the flexibility of the glycosidic linkage. acs.org These simulations often calculate the free energy landscape of the molecule, which maps the energy of different conformations and helps identify the most stable states. rsc.org For some glycosides, inter-residue hydrogen bonds can play a significant role in stabilizing certain conformations. nih.govrsc.org The flexibility of glycans arises from both slow transitions between stable conformations (on the nanosecond timescale) and rapid fluctuations around these stable states (on the picosecond timescale). ugent.be

Table 1: Key Findings from Molecular Dynamics Simulations of Related Glycosides

Simulation AspectFindingReference
Conformational States Identification of low-energy exo-syn and two anti-conformational states, indicating glycosidic linkage flexibility. rsc.org
Torsion Angles The primary determinants of conformational flexibility are the glycosidic torsion angles φ and ψ. acs.orgnih.gov
Force Field Comparison Different force fields (CHARMM, GLYCAM, GROMOS) can yield varying results for conformational energies and flexibility. acs.org
Free Energy Landscape MD simulations are used to compute the free energy landscape, identifying the most stable molecular conformations. rsc.org
Hydrogen Bonding Inter-residue hydrogen bonds can be a key factor in the stabilization of specific glycoside conformations. nih.govrsc.org
Flexibility Dynamics Glycan flexibility is characterized by slow transitions between stable states and rapid motions around them. ugent.be

Correlative SAR Studies to Link this compound Molecular Function to Cellular Phenotypes

Correlative Structure-Activity Relationship (SAR) studies are a strategic approach to connect the specific molecular functions of a compound to observable cellular phenotypes. nih.govacs.org This is particularly valuable for multifunctional proteins and compounds with multiple or unknown mechanisms of action. nih.gov By establishing SAR profiles for a compound and its analogues across cellular, molecular, and even atomic levels, a direct correlation can be drawn between a specific protein-small molecule interaction and a resulting cellular effect. nih.govacs.org

In the context of cardiac glycosides, which share structural similarities with this compound, correlative SAR has been effectively used to link their inhibitory effect on the Na+/K+-ATPase pump to the inhibition of cancer cell migration. nih.govacs.org Studies have shown that modifications to the cardiac glycoside structure, such as the removal of the sugar moiety or alterations to the lactone ring, lead to a decrease in potency for both Na+/K+-ATPase inhibition and the inhibition of cell migration. nih.gov This strong correlation suggests that the antimigratory effects of these compounds are a direct result of their impact on the ion-transport function of the Na+/K+-ATPase, rather than its receptor function. nih.govacs.org

For example, research on ouabain (B1677812) and its analogues demonstrated that ouabagenin, which lacks the sugar component, had a significantly higher IC50 value for inhibiting cell migration. nih.gov Similarly, reducing the olefin in the butenolide ring also resulted in a substantial drop in potency. nih.gov These findings highlight the importance of specific structural features for the biological activity of these glycosides. Such correlative studies can be instrumental in elucidating the mechanisms by which compounds like this compound exert their effects at a cellular level, for instance, by influencing processes like cell proliferation or apoptosis. mdpi.com

Table 2: Correlative SAR Findings for Structurally Related Glycosides

Cellular PhenotypeMolecular FunctionKey Structural DeterminantsReference
Inhibition of Breast Cancer Cell Migration Inhibition of Na+/K+-ATPase ion transportThe sugar moiety and the olefin of the butenolide are crucial for potent activity. nih.govacs.org
Cytotoxicity in Cancer Cells Inhibition of topoisomerases I and IIThe specific aglycone structure determines the ability to inhibit different topoisomerase enzymes. mdpi.com
Anticancer Activity Activation of signaling cascades (e.g., involving AP-1, NF-kB, PKC) leading to apoptosis.The core steroidal structure is essential for interacting with the Na+/K+-ATPase and triggering downstream signaling. mdpi.com
Reversal of Toxin-Induced Cell Death Hindrance of toxin monomer-monomer interaction and oligomerization.A linear side-chain architecture that allows for the formation of a micelle-like complex. nih.gov

Unable to Generate Article on the Molecular Mechanisms of Action of this compound Due to Lack of Available Scientific Data

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient information to construct a detailed and accurate article on the molecular mechanisms of action of "this compound" as per the provided outline.

Extensive and targeted searches were conducted to find specific data relating to this compound's interactions with various molecular targets, its influence on intracellular signaling pathways, and its impact on cellular ion homeostasis. These searches included, but were not limited to, its effects on:

Enzymes: Na+/K+-ATPase, α-Glucosidase, and Cholinesterases

Receptors: Specifically, nuclear receptors

Kinase Cascades: Src, PI3K/AKT/mTOR, MAPK/ERK, JNK, and p38 MAPK

Transcription Factors: NF-κB, STAT-3, HIF-1α, FOXO1, and EGR1

Cellular Ions: Na+, K+, and Ca2+

The search results did not yield any specific research findings, data tables, or detailed discussions that would be necessary to accurately and thoroughly address the subsections outlined in the user's request. While the existence of a compound named this compound is noted in some botanical contexts, its specific molecular and cellular activities appear to be uncharacterized or not reported in accessible scientific literature.

Therefore, to maintain the principles of scientific accuracy and to avoid the generation of unsubstantiated information, this article cannot be produced at this time. Further research and publication on the bioactivities of this compound would be required before a comprehensive and authoritative article on its molecular mechanisms of action can be written.

Molecular Mechanisms of Action of Glycoside J 4

Investigation of Glycoside J-4 Influence on Cellular Processes

Extensive literature searches have revealed a significant gap in the scientific understanding of the specific molecular mechanisms of action of this compound. While this compound has been identified as a natural product, detailed investigations into its effects on key cellular processes appear to be limited or not publicly available.

Cellular Growth, Proliferation, and Differentiation

Currently, there is no available scientific data detailing the specific effects of this compound on cellular growth, proliferation, or differentiation. Research on other types of glycosides has shown varied effects, from promoting cell growth in some contexts to inhibiting it in others, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Cell Cycle Regulation

The influence of this compound on the regulation of the cell cycle is not documented in the current body of scientific literature. While some glycoside compounds have been found to induce cell cycle arrest at various phases, specific studies on this compound's impact on cyclins, cyclin-dependent kinases (CDKs), or other cell cycle checkpoints have not been reported.

Apoptosis and Cell Death Mechanisms

There is a lack of specific research on the role of this compound in apoptosis and other cell death mechanisms. Although a study on the medicinal plant Peliosanthes micrantha, where this compound has been tentatively identified, mentions apoptosis in human gastric cancer cells, it does not directly attribute this activity to this compound. researchgate.net Without direct studies, it is unknown whether this compound can modulate apoptotic pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

DNA Damage Response and Repair Signaling Modulation

No studies have been published that investigate the effects of this compound on DNA damage response and repair signaling. It is therefore unknown whether this compound can influence the intricate cellular pathways that are activated in response to DNA damage.

Immunomodulatory Effects

The potential immunomodulatory effects of this compound remain uninvestigated. The broad class of glycosides encompasses molecules with diverse effects on the immune system, but specific data for this compound is not available.

Antiviral Mechanisms (e.g., viral entry, RNA synthesis, protein translation)

There is no current research available to suggest that this compound possesses any antiviral properties. The mechanisms by which some other glycosides inhibit viral replication, such as interfering with viral entry, replication machinery, or protein synthesis, have not been studied in the context of this compound.

Preclinical Biological Activity of this compound Remains Uncharacterized in Publicly Available Literature

Despite extensive searches of scientific literature, specific data on the preclinical biological activity of the chemical compound this compound is not available. While the compound has been identified and isolated from natural sources, subsequent studies detailing its effects in vitro and in vivo, as required by the requested article structure, could not be located in published research.

This compound, a steroidal saponin (B1150181) with the CAS number 94921-23-0, has been identified as a natural product found in the plants Peliosanthes sinica and Ophiopogon jaburan. vulcanchem.comresearchgate.net Specifically, it was reported as one of five spirostadiene sulfonated saponins (B1172615) isolated from Peliosanthes sinica in a 1995 study. nih.govresearchgate.net

However, beyond its isolation and structural classification, there is a significant lack of publicly accessible scientific data regarding its biological properties. Comprehensive searches for studies on this compound yielded no specific results for the following preclinical assessments:

In Vitro Assays: No peer-reviewed articles were found that detailed the preliminary biological assessment of this compound.

Cytotoxicity and Antiproliferative Activity: There are no available studies on the effects of this compound on cancer cell lines or its potential as an antiproliferative agent.

Enzyme Inhibition: Data on the inhibitory activity of this compound against any specific enzymes is absent from the scientific literature.

Antioxidant Activity: While extracts of related plants like Peliosanthes micrantha have shown mild antioxidant activity, this compound itself has not been individually assessed. researchgate.net

Antimicrobial and Antiviral Screening: No research could be found documenting the screening of this compound for antibacterial, antifungal, or antiviral properties.

In Vivo Pharmacological Investigations: There is no record of this compound being tested in any animal models to investigate its pharmacological effects.

While the broader class of steroidal glycosides and extracts from Ophiopogon japonicus are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, these findings are not specific to this compound. impactfactor.orgcaymanchem.comresearchgate.net

Due to the absence of specific research data for this compound in the requested areas, it is not possible to construct a scientifically accurate and detailed article according to the provided outline. The compound remains a subject for future investigation to determine its potential pharmacological activities.

Preclinical Biological Activity Studies of Glycoside J 4

In Vivo Pharmacological Investigations in Animal Models

Proof-of-Concept Studies in Disease Models (e.g., diabetic hind limb ischemia)

No studies were found that investigate the therapeutic or biological effects of Glycoside J-4 in any disease model, including that of diabetic hind limb ischemia.

Evaluation of Systemic Biological Effects

There is no available data from preclinical research on the systemic effects of this compound following administration in animal models.

Data Tables

Due to the lack of available research, no data tables can be generated.

Detailed Research Findings

No detailed research findings concerning the biological activity of this compound could be located.

Metabolic Fate and Biotransformation of Glycoside J 4 in Biological Systems

Absorption and Distribution Studies for Glycoside J-4

The absorption and distribution of steroidal saponins (B1172615), including those from Ophiopogon species, are generally marked by low oral bioavailability. mdpi.comamanote.com The large molecular weight and hydrophilic sugar moieties of these compounds typically hinder their direct passage across intestinal membranes. eurekaselect.com Consequently, their absorption is largely dependent on preliminary metabolic changes within the gastrointestinal tract.

Direct evidence for the involvement of specific transporters like the Sodium-Glucose-Linked Cotransporter 1 (SGLT1) or Glucose Transporter 2 (GLUT2) in the intestinal absorption of this compound is not available in the current scientific literature. However, the prevailing understanding for steroidal saponins is that the intact glycoside is poorly absorbed. sci-hub.seeurekaselect.com Instead, the primary mechanism of absorption involves the initial biotransformation of the parent glycoside by the gut microbiota. mdpi.comnih.gov This process, known as deglycosylation, results in the formation of the aglycone (the non-sugar part of the molecule) and various intermediate metabolites with fewer sugar units. sci-hub.senih.gov These less polar, smaller aglycones are then more readily absorbed from the intestine into the bloodstream. mdpi.comtypology.com

Studies on other Ophiopogon saponins, such as ophiopogonin D, have shown that it is the aglycone, ruscogenin, that is detected in the blood after oral administration, supporting the hypothesis that the gut microbiota's metabolic action is a prerequisite for absorption. mdpi.comnih.gov

The glycosylation pattern—the type, number, and linkage of sugar molecules attached to the aglycone—is a critical determinant of a saponin's bioavailability. eurekaselect.comuniversiteitleiden.nl The sugar chains increase the molecule's size and polarity, which generally limits its ability to passively diffuse across the lipid-rich intestinal cell membranes. sci-hub.seeurekaselect.com

For steroidal saponins from Ophiopogon, the bioavailability is inversely related to the complexity of the sugar moiety. mdpi.com The enzymatic cleavage of these sugars by the gut microbiota is a crucial step for enhancing absorption. sci-hub.senih.gov The specific sequence and linkages of the sugars in this compound would influence which microbial enzymes can act upon it and the rate at which its aglycone is released. vulcanchem.comnih.gov For instance, the presence of β-linked glucose or xylose would make it a substrate for bacterial β-glucosidases and β-xylosidases, respectively. mdpi.comnih.gov The stepwise removal of these sugars reduces the molecule's polarity and size, facilitating the absorption of the resulting aglycone. sci-hub.senih.gov

Table 1: Influence of Glycosylation on Saponin (B1150181) Absorption

FeatureImpact on BioavailabilityMechanism
Intact Glycoside LowHigh polarity and large molecular size hinder passive diffusion across intestinal epithelium. sci-hub.seeurekaselect.com
Deglycosylation by Gut Microbiota IncreasedEnzymatic removal of sugar moieties produces less polar aglycones, which are more readily absorbed. mdpi.comnih.gov
Aglycone Form High (relative to glycoside)The non-sugar core is the primary form absorbed into systemic circulation. mdpi.comtypology.com

Metabolic Pathways of this compound Biotransformation

The biotransformation of this compound is a cascade of reactions, starting with the hydrolysis of its sugar chains in the intestine, followed by systemic metabolic modifications after absorption.

The initial and most significant metabolic step for this compound upon oral administration occurs in the intestine, mediated by the enzymatic activity of the resident gut microbiota. sci-hub.senih.gov Steroidal saponins are transformed by the stepwise cleavage of their glycosidic bonds. nih.gov This deglycosylation is carried out by a variety of microbial enzymes, with specificity for different sugars and linkage types. mdpi.comnih.gov

Studies on related Ophiopogon saponins like ophiopogonin D and D' have identified key enzymes involved in this process. mdpi.comnih.gov These include:

β-D-glucosidase: Cleaves β-linked glucose residues.

α-L-rhamnosidase: Removes α-linked rhamnose sugars.

β-D-xylosidase: Acts on β-linked xylose units.

β-D-fucosidase: Hydrolyzes β-linked fucose moieties.

The concerted action of these enzymes leads to the formation of the aglycone of this compound, which is then available for absorption. mdpi.comnih.gov The presence of polysaccharides from Ophiopogon itself can enhance the activity of these bacterial glycosidases, thereby promoting the metabolism of the saponins. nih.gov

Table 2: Key Gut Microbial Enzymes in Saponin Metabolism

EnzymeSugar Moiety CleavedRole in BiotransformationReference
β-D-glucosidase β-D-glucoseHydrolyzes terminal glucose units from the glycoside. mdpi.comnih.gov
α-L-rhamnosidase α-L-rhamnoseRemoves rhamnose sugars from the oligosaccharide chain. mdpi.comnih.gov
β-D-xylosidase β-D-xyloseCleaves xylose residues linked to the aglycone or other sugars. mdpi.comnih.gov
β-D-fucosidase β-D-fucoseHydrolyzes fucose units from the glycoside structure. mdpi.comnih.gov

Following absorption of the aglycone into the bloodstream, it undergoes further metabolism, primarily in the liver. eurekaselect.comnih.gov Phase I metabolic reactions are designed to introduce or expose functional groups, typically increasing the molecule's reactivity and preparing it for Phase II conjugation. upol.cz For steroidal saponins, Phase I metabolism can include reactions like oxidation and dehydrogenation. nih.gov While specific studies on the hydroxylation of the this compound aglycone are not available, this is a common Phase I reaction for steroidal compounds, catalyzed by cytochrome P450 (CYP) enzymes. upol.czgoogle.com Such reactions would further modify the structure of the absorbed aglycone.

Phase II metabolism involves the conjugation of the aglycone or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion from the body. upol.cz For steroidal saponins from related medicinal plants, glucuronidation is a documented Phase II pathway. nih.govnih.gov This process involves the attachment of glucuronic acid to the aglycone, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cz While specific data on sulfation or methylation for the this compound aglycone is absent, these are also possible Phase II conjugation reactions for compounds with suitable functional groups. upol.cz The resulting conjugates are more hydrophilic and are readily eliminated from the body, primarily through bile and urine. frontiersin.org

Table 3: Summary of Metabolic Phases for Steroidal Saponins

Metabolic PhaseLocationKey ReactionsOutcome
Pre-systemic Metabolism IntestineEnzymatic hydrolysis (deglycosylation) by gut microbiota. sci-hub.senih.govFormation of absorbable aglycone.
Phase I Metabolism LiverOxidation, Dehydrogenation, Hydroxylation. nih.govupol.czExposure or introduction of functional groups on the aglycone.
Phase II Metabolism LiverGlucuronidation, potentially sulfation and methylation. nih.govupol.cznih.govIncreased water solubility of metabolites for excretion.

Role of Gut Microbiome in this compound Metabolism

A thorough review of scientific literature found no studies investigating the role of the gut microbiome in the metabolism of a compound specifically identified as "this compound." Research on the biotransformation of various glycosides by intestinal microflora is extensive; however, none of the available data explicitly mentions "this compound." nih.govfrontiersin.orgnih.gov The metabolic processes for glycosides are highly dependent on their specific chemical structure, including the nature of the aglycone and the attached sugar moieties. Without the specific structure of "this compound," it is not scientifically sound to extrapolate the metabolic pathways of other glycosides.

Generally, the gut microbiota plays a crucial role in the metabolism of many complex glycosides that are not absorbed in the upper gastrointestinal tract. nih.govtandfonline.com Microbial enzymes, such as β-glucosidases, can hydrolyze glycosidic bonds, releasing the aglycone and sugar components. nih.gov These transformations can significantly alter the bioavailability and biological activity of the original compound. frontiersin.org However, no such specific biotransformation pathways have been documented for "this compound."

Excretion Pathways of this compound and its Metabolites

There is no available scientific data describing the excretion pathways of "this compound" or its potential metabolites. Pharmacokinetic studies, which would detail the absorption, distribution, metabolism, and excretion (ADME) of a compound, have not been published for a substance with this name.

The excretion of glycosides and their metabolites typically occurs through renal (urine) and/or biliary (feces) routes. tandfonline.comresearchgate.netannualreviews.org The specific pathway is determined by factors such as molecular weight, polarity, and the nature of the metabolites formed. annualreviews.orgmdpi.com For instance, after metabolism in the liver, compounds may be conjugated to increase their water solubility, facilitating their elimination in urine or bile. mdpi.com As no metabolites for "this compound" have been identified, its routes of elimination from the body remain unknown.

Ecological and Physiological Significance of Glycoside J 4 Contextual Research

Glycoside J-4 as a Component of Plant Defense Mechanisms

There is no specific research documented in the search results detailing the role of this compound as a component of plant defense mechanisms. Although spirostanol (B12661974) saponins (B1172615) in various plants are generally recognized for their function in protecting against pests and pathogens, studies specifically demonstrating this activity for this compound have not been identified. nih.govmdpi.comnih.gov The plants where this compound is found, such as Ophiopogon jaburan, are noted for having antibacterial properties, but the contribution of this compound to this effect has not been specifically determined. plantpono.orgnih.gov

Significance of this compound in Inter-species Interactions

The scientific literature available through the conducted searches does not provide specific information regarding the significance of this compound in inter-species interactions. The ecological roles of spirostanol glycosides can include deterring herbivores or mediating interactions with microbes, but research has not yet elucidated such a role for this particular compound. nih.gov While Ophiopogon jaburan is noted for its use in erosion control and its unpalatability to some browsing animals, the specific involvement of this compound in these ecological characteristics has not been studied. plantpono.org

Future Research Directions and Advanced Methodological Considerations for Glycoside J 4 Research

Integration of Omics Technologies for a Comprehensive Understanding

To achieve a holistic view of Glycoside J-4's biological effects, the integration of various "omics" technologies is crucial. ijpsjournal.commdpi.com These approaches provide a multi-faceted understanding of the molecular processes influenced by this compound.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, offering insights into gene expression patterns affected by this compound. nih.govfrontiersin.org By examining which genes are turned on or off in response to the compound, researchers can identify the signaling pathways and cellular functions it modulates. nih.gov

Proteomics: Proteomics focuses on the entire set of proteins produced by an organism. ijpsjournal.commdpi.com It allows for the identification of proteins that directly interact with this compound or whose expression levels are altered, providing a direct link to cellular function and response. mdpi.com

Metabolomics: This field investigates the complete set of small-molecule metabolites within a biological system. ijpsjournal.comfrontiersin.org Metabolomic analysis can reveal changes in metabolic pathways, such as glycolysis and the TCA cycle, providing a functional readout of this compound's impact on cellular energy and biosynthesis. frontiersin.orgmdpi.com

By combining these omics approaches, researchers can build a comprehensive picture of how this compound functions at the genetic, protein, and metabolic levels. frontiersin.orgnih.gov This integrated analysis is essential for understanding its mechanism of action and identifying potential biomarkers for its activity. mdpi.comnih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmednexus.org These powerful computational tools can be applied to this compound research in several ways:

Predictive Modeling: AI algorithms, particularly quantitative structure-activity relationship (QSAR) models, can predict the biological activity of this compound and its analogs based on their chemical structures. nih.gov This allows for the virtual screening of large compound libraries to identify molecules with potentially enhanced efficacy. mednexus.orgnih.gov

Data Analysis: The vast datasets generated by omics technologies require sophisticated analysis methods. acs.org AI and ML can identify complex patterns and correlations within this data that may not be apparent through traditional statistical methods, leading to new hypotheses about this compound's function. acs.orgresearchgate.net

Target Identification: AI can be used to predict the molecular targets of small molecules like this compound. researchgate.net For instance, AI approaches have been used to identify potential targets for methyl glycosides in the context of myocardial infarction. researchgate.net

The application of AI and ML promises to accelerate the pace of this compound research, from identifying more potent analogs to unraveling its complex biological interactions. nih.govmednexus.org

Development of Advanced Delivery Systems and Structural Modifications for Enhanced Efficacy

A significant hurdle in the therapeutic application of many natural compounds, including glycosides, is their bioavailability and stability. mdpi.commdpi.com Advanced drug delivery systems and structural modifications are key strategies to overcome these challenges.

Advanced Delivery Systems

Novel delivery systems can protect this compound from degradation, improve its solubility, and facilitate targeted delivery to specific tissues or cells. mdpi.comijpsjournal.com Some promising approaches include:

Nanocarriers: Systems like liposomes, nanoparticles, and nanoemulsions can encapsulate this compound, enhancing its stability and controlling its release. mdpi.comresearchgate.netdovepress.com

Polymeric-Based Systems: Biodegradable polymers can be used to create carriers that provide long-term drug release and shield the compound from harsh conditions in the body. ijpsjournal.com

Structural Modifications

Altering the chemical structure of this compound can lead to analogs with improved pharmacological properties. ptfarm.plrsc.org

Glycosylation: The sugar moiety of a glycoside plays a critical role in its biological activity. nih.gov Modifying the sugar portion can influence its solubility, stability, and interaction with biological targets. ptfarm.plnih.gov For example, the addition of different sugar groups can enhance the anti-cancer properties of cardiac glycosides. pnas.org

Aglycone Modification: The non-sugar part (aglycone) is also crucial for pharmacological activity. vulcanchem.com Alterations to the aglycone structure can be systematically varied to optimize potency and selectivity. rsc.orgvulcanchem.com

The table below summarizes some advanced delivery systems and their potential benefits for glycosides.

Delivery SystemDescriptionPotential Benefits for this compound
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. mdpi.comImproved solubility, controlled release, enhanced biocompatibility. mdpi.com
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers like PLGA. ijpsjournal.comdovepress.comEnhanced stability, sustained release, potential for surface modification for targeting. dovepress.com
Nanoemulsions Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. mdpi.comIncreased surface area for absorption, improved bioavailability of poorly soluble compounds. mdpi.com
Phospholipid Complexes Complexes formed between the compound and phospholipids. mdpi.comEnhanced lipid solubility and ability to cross biological membranes. mdpi.com

Exploration of this compound in Combination Therapies

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in cancer treatment. tandfonline.com Exploring this compound in combination with other therapeutic agents could offer several advantages:

Synergistic Effects: Combining this compound with another drug may result in a greater therapeutic effect than either drug alone. google.com For example, the combination of the cardiac glycoside digoxin (B3395198) with emodin (B1671224) has shown synergistic effects in killing leukemia cells. google.com

Overcoming Drug Resistance: Combination therapies can be effective against drug-resistant cancers.

Dose Reduction: By using drugs with different mechanisms of action, it may be possible to achieve the desired therapeutic effect with lower doses of each drug, potentially reducing side effects.

Research into combination therapies involving this compound could focus on its use with existing chemotherapeutic agents or other natural products. tandfonline.comresearchgate.net For instance, studies have explored the combination of flavonoid glycosides with antibiotics to treat infections. plos.org

Repurposing Potential of this compound and its Analogues

Drug repurposing, or finding new uses for existing drugs, is a time- and cost-effective strategy for drug development. mdpi.com Cardiac glycosides, a well-known class of compounds, are a prime example of successful drug repurposing, with applications being explored in cancer and viral infections beyond their traditional use in heart failure. mdpi.comnih.govmdpi.com

Given that this compound belongs to the broad class of glycosides, it and its synthetic analogues may possess a wide range of biological activities waiting to be discovered. ptfarm.plnih.gov The structural features of this compound, such as its sugar and aglycone components, could confer activities against various diseases. vulcanchem.combiomedpharmajournal.org For example, different flavonoid glycosides have demonstrated antioxidant and antibacterial properties. nih.govmdpi.com

Future research should systematically screen this compound and its derivatives against a diverse panel of biological targets and disease models to uncover their full therapeutic potential. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Glycoside J-4's biochemical mechanisms?

  • Methodological Answer : Begin with the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define variables. For example: "Does this compound (Intervention) inhibit inflammation (Outcome) in murine macrophage cells (Population) compared to dexamethasone (Comparison)?" Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine scope and ensure alignment with gaps in literature, such as understudied signaling pathways .

Q. What experimental design principles are critical for initial pharmacological testing of this compound?

  • Methodological Answer : Prioritize dose-response studies with in vitro models (e.g., cell lines) to establish IC50/EC50 values. Include negative controls (vehicle-only) and positive controls (known inhibitors/activators). Use triplicate sampling to assess reproducibility, and apply ANOVA for statistical validation of dose-dependent effects .

Q. How can researchers ensure reliable data collection in this compound toxicity assays?

  • Methodological Answer : Standardize protocols for in vivo studies (e.g., OECD guidelines for acute toxicity). Use digital tools like Google Forms for structured data logging to minimize transcription errors . Validate instruments (e.g., spectrophotometers) with reference standards before each assay .

Advanced Research Questions

Q. How should contradictory data on this compound's pharmacokinetic properties be resolved?

  • Methodological Answer : Conduct sensitivity analysis to identify variables (e.g., bioavailability differences due to solvent polarity). Cross-validate results using orthogonal techniques (e.g., LC-MS vs. HPLC for metabolite quantification). Apply Bayesian statistics to model uncertainty and refine hypotheses .

Q. What strategies optimize this compound's synthetic yield while maintaining stereochemical purity?

  • Methodological Answer : Implement Design of Experiments (DoE) to test variables (e.g., temperature, catalyst concentration). Use chiral HPLC to monitor enantiomeric excess. Compare synthetic routes (e.g., enzymatic vs. chemical catalysis) and apply response surface methodology to identify optimal conditions .

Q. How can mechanistic studies differentiate this compound's primary targets from off-pathway effects?

  • Methodological Answer : Combine CRISPR-Cas9 knockout models with phosphoproteomics to map signaling cascades. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for putative targets. Validate findings with competitive inhibition assays and in situ hybridization .

Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for inter-cell variability. Use cluster analysis (e.g., k-means) to subgroup responders vs. non-responders. Report confidence intervals and effect sizes (e.g., Cohen’s d) to quantify clinical relevance .

Cross-Cutting Methodological Considerations

  • Literature Review : Use Google Scholar with Boolean operators (e.g., "this compound" AND "apoptosis NOT cancer") to filter studies. Prioritize peer-reviewed articles with high reproducibility scores (e.g., protocols detailing raw data availability) .
  • Data Presentation : Avoid duplicating graphs/tables in results and discussion. Use Prism GraphPad for standardized plots (mean ± SEM) and highlight statistically significant differences with asterisks (*p<0.05) .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for animal reporting and obtain ethics committee approval before initiating experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.